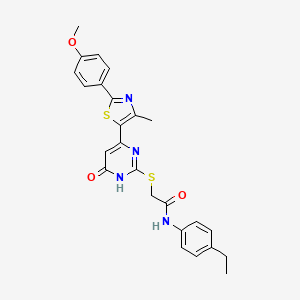![molecular formula C28H26FN7 B2406293 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-58-3](/img/structure/B2406293.png)
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with potential applications in pharmacology . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound and its analogues has been the subject of research . The structure-activity relationship of these compounds has been studied, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being of particular interest .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a piperazine ring, a fluorophenyl group, and a methylphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Heterocyclic Synthesis : The compound is used in the synthesis of novel heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidines, which are important in medicinal chemistry (Ho & Suen, 2013).
Antimicrobial Activity : Dithiocarbamate derivatives bearing similar structures show promising antimicrobial activities against various microorganism strains (Yurttaş et al., 2016).
Pharmacological Properties
Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Tyrosine Kinase Inhibitor : Compounds with similar structures have been investigated as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, which is important in cancer treatment (Zhang, Huang, & Huang, 2005).
Chemical and Structural Analysis
Crystal Structure Analysis : Studies on the crystal structure and hydrogen bonding of related compounds provide insights into their chemical properties and potential applications (Trilleras et al., 2008).
Synthesis Techniques : Innovative synthesis methods, including microwave-assisted techniques, have been developed for derivatives of pyrazolo[3,4-d]pyrimidines, enhancing their potential for varied applications (Rana et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its structure-activity relationship, particularly with respect to its inhibitory effects on ENTs . Additionally, its potential applications in pharmacology, such as its use as a cocaine antagonist, could be further investigated .
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7/c1-20-7-11-22(12-8-20)31-26-25-19-30-36(24-5-3-2-4-6-24)27(25)33-28(32-26)35-17-15-34(16-18-35)23-13-9-21(29)10-14-23/h2-14,19H,15-18H2,1H3,(H,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSJZPLDYDRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)

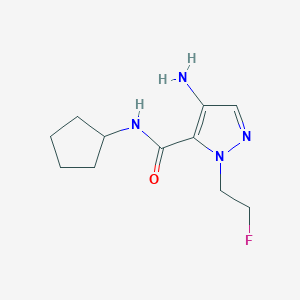
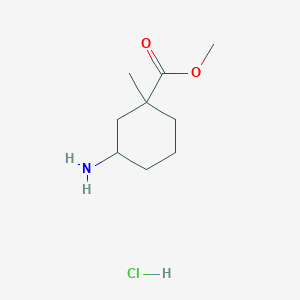
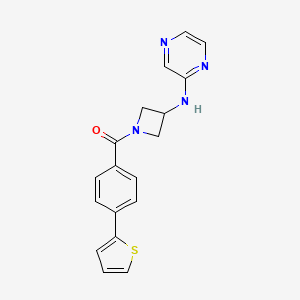

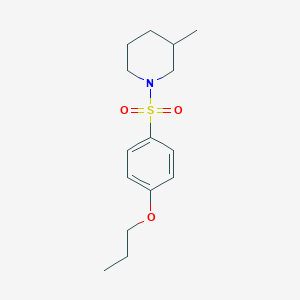
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

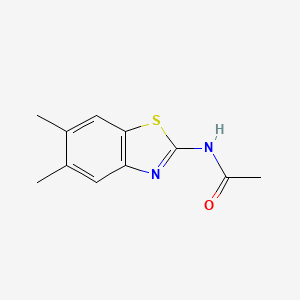
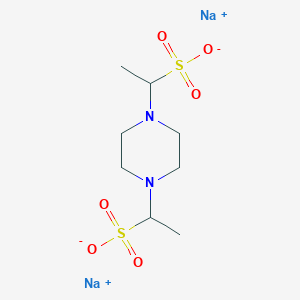
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
